molecular formula C22H23N3O3 B244136 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide

Katalognummer B244136
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: GDTCXMMGYUINCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as BFE-1224, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFE-1224 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is not fully understood. However, it is believed to act on various receptors in the brain, including the serotonin and dopamine receptors. N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, as well as to reduce inflammation and oxidative stress. N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have anti-tumor effects, making it a promising candidate for cancer research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, the synthesis method is complex and requires specialized training and equipment. Additionally, the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Zukünftige Richtungen

There are several future directions for research on N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide. One area of research is the development of more efficient synthesis methods that can be scaled up for commercial production. Another area of research is the investigation of its potential therapeutic applications in humans. Additionally, researchers are exploring the use of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide in combination with other drugs to enhance its therapeutic effects.
In conclusion, N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While there are still many unknowns about its mechanism of action and potential limitations, ongoing research is expected to shed more light on its potential uses and limitations.

Synthesemethoden

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multistep process that involves the coupling of various chemical compounds. The synthesis method involves the use of several reagents and solvents, making it a complex process that requires specialized training and equipment.

Wissenschaftliche Forschungsanwendungen

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}propanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its use as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as its potential use as an anti-cancer agent.

Eigenschaften

Molekularformel

C22H23N3O3

Molekulargewicht

377.4 g/mol

IUPAC-Name

N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C22H23N3O3/c1-2-21(26)23-17-7-9-18(10-8-17)24-11-13-25(14-12-24)22(27)20-15-16-5-3-4-6-19(16)28-20/h3-10,15H,2,11-14H2,1H3,(H,23,26)

InChI-Schlüssel

GDTCXMMGYUINCG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.